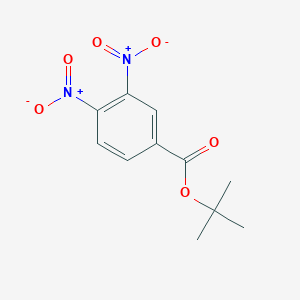

tert-Butyl 3,4-dinitrobenzoate

描述

tert-Butyl 3,4-dinitrobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with nitro groups at the 3- and 4-positions and a tert-butyl ester group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals.

属性

CAS 编号 |

62754-22-7 |

|---|---|

分子式 |

C11H12N2O6 |

分子量 |

268.22 g/mol |

IUPAC 名称 |

tert-butyl 3,4-dinitrobenzoate |

InChI |

InChI=1S/C11H12N2O6/c1-11(2,3)19-10(14)7-4-5-8(12(15)16)9(6-7)13(17)18/h4-6H,1-3H3 |

InChI 键 |

SETXXIKWSUYINZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

科学研究应用

Applications in Organic Synthesis

Tert-butyl 3,4-dinitrobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it a valuable building block in organic chemistry.

Key Reactions:

- Acylation Reactions: The compound can be used in chemoselective acylation, allowing for the preparation of various alkyl and aryl esters.

- Functional Group Transformations: The dinitro groups can undergo reduction or substitution reactions, leading to derivatives with enhanced biological activities.

Pharmaceutical Development

Research has shown that derivatives of this compound exhibit notable biological activities, particularly antifungal properties. Studies indicate that compounds containing nitro groups demonstrate antimicrobial effects against various strains of fungi, including those from the Candida genus.

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of several derivatives derived from 3,4-dinitrobenzoic acid against Candida species. Among these derivatives, this compound showed significant inhibitory activity against Candida albicans, suggesting its potential application in antifungal drug development .

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | MIC = 125 µg/mL | Candida albicans |

| Ethyl 3,4-dinitrobenzoate | MIC = 100 µg/mL | Candida krusei |

| Propyl 3,4-dinitrobenzoate | MIC = 500 µg/mL | Candida tropicalis |

Environmental Applications

Beyond its pharmaceutical uses, this compound has been explored for its potential applications in environmental chemistry. Its ability to act as a reactive intermediate makes it suitable for developing biodegradable polymers and other environmentally friendly materials.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzene ring facilitates NAS reactions, particularly at positions activated by the nitro groups.

Key Reactions:

-

Ammonolysis: Reacts with ammonia under high temperatures (120–150°C) to form 3,4-dinitrobenzamide derivatives.

-

Alkoxylation: Substitution with alkoxide ions yields ether derivatives, useful in polymer synthesis .

Table 1: Reaction Conditions and Products

| Reaction Type | Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Ammonolysis | NH₃ (aq.) | 140°C, 6 h | 3,4-Dinitrobenzamide | 68–72 |

| Alkoxylation | NaOCH₃ | DMF, 80°C, 4 h | 3,4-Dinitroanisole derivative | 55–60 |

| Reduction | H₂/Pd-C | Ethanol, 25°C, 2 h | tert-Butyl 3,4-diaminobenzoate | 85–90 |

Reduction Reactions

Nitro groups are selectively reduced to amines or hydroxylamines under controlled conditions.

-

Catalytic Hydrogenation:

This reaction proceeds quantitatively in ethanol at room temperature, yielding diamines critical for pharmaceutical intermediates . -

Partial Reduction:

Using SnCl₂/HCl converts nitro groups to hydroxylamines, enabling further functionalization.

Ester Hydrolysis

The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis to regenerate 3,4-dinitrobenzoic acid.

Conditions:

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro groups, EAS occurs at the para position to the ester under strong electrophiles.

Example:

-

Nitration: Further nitration with HNO₃/H₂SO₄ produces tert-butyl 3,4,5-trinitrobenzoate, albeit in low yields (<30%) due to steric hindrance.

Mechanistic Insights

-

Steric Effects: The tert-butyl group hinders reactions at the ortho position, favoring para substitution.

-

Electronic Effects: Nitro groups direct incoming nucleophiles to the 2- and 5-positions via resonance deactivation .

This compound’s versatility in organic synthesis is underscored by its dual reactivity from nitro and ester functionalities. Further studies are needed to explore its catalytic applications and optimize reaction yields.

相似化合物的比较

Comparison with Similar Compounds

Structural Isomers: tert-Butyl 3,4-Dinitrobenzoate vs. tert-Butyl 3,5-Dinitrobenzoate

The positional arrangement of nitro groups significantly impacts chemical behavior:

- Reactivity : tert-Butyl 3,5-dinitrobenzoate (CAS 5342-97-2) undergoes nitro-group-mediated reactions, such as electrophilic substitution and aromatic amine formation, due to the electron-withdrawing effects of the nitro groups. The 3,4-dinitro isomer may exhibit distinct regioselectivity in reactions due to the proximity of its nitro groups .

- Physical Properties :

- Applications: The 3,5-isomer is used in drug synthesis and dye preparation.

Functional Group Analogs: Nitrobenzoates vs. Aminobenzoates

- tert-Butyl 3,4-Diaminobenzoate (CAS 62754-26-1): Replacing nitro groups with amines increases nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation). This contrasts with the electrophilic nitro-substituted compound, which is more suited for reduction or substitution reactions .

- Di-tert-butyl 5-aminoisophthalate (CAS 167993-12-6): The amino group enhances hydrogen-bonding capacity, influencing crystallinity and solubility, whereas nitro groups favor redox activity .

Ester Variants: tert-Butyl vs. Methyl/ethyl Esters

- However, tert-butyl esters offer better thermal stability .

- Ethyl 3,5-Dinitrobenzoate : Similar to methyl esters but with marginally improved lipophilicity, affecting solubility in organic media .

准备方法

Sulfuric Acid-Mediated Esterification

Procedure :

-

3,4-Dinitrobenzoic acid (1 equiv) is refluxed with excess tert-butanol (3–5 equiv) in the presence of concentrated sulfuric acid (10–15 mol%) at 80–100°C for 6–12 hours.

-

Water is removed via azeotropic distillation using toluene or chlorobenzene to shift the equilibrium.

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| Catalyst Loading | 10–15 mol% H₂SO₄ | |

| Solvent | Toluene/Chlorobenzene |

Limitations :

-

Prolonged heating risks decomposition of nitro groups.

Coupling Reagent-Assisted Esterification

To avoid harsh acidic conditions, coupling reagents such as N,N-dicyclohexylcarbodiimide (DCC) or benzenesulfonyl chloride are employed. These methods are particularly useful for acid-sensitive substrates.

Benzenesulfonyl Chloride/Pyridine System

Procedure :

-

3,4-Dinitrobenzoic acid (1 equiv) is dissolved in pyridine, and benzenesulfonyl chloride (1.2 equiv) is added at <30°C to form the mixed anhydride.

-

tert-Butanol (1.5 equiv) is introduced, and the mixture is stirred for 2–4 hours.

Advantages :

Oxidative Esterification via Acyl Chloride Intermediates

This two-step method involves converting 3,4-dinitrobenzoic acid to its acyl chloride, followed by reaction with tert-butanol.

Thionyl Chloride Route

Procedure :

-

3,4-Dinitrobenzoic acid (1 equiv) is treated with thionyl chloride (2 equiv) at 60–70°C for 2 hours to form 3,4-dinitrobenzoyl chloride.

-

The acyl chloride is reacted with tert-butanol (1.2 equiv) in tetrahydrofuran (THF) at 20°C for 5 hours.

Challenges :

Catalytic Methods for Sustainable Synthesis

Recent advances emphasize catalytic systems to improve atom economy and reduce waste.

Zirconium-Catalyzed Dehydrative Esterification

Procedure :

-

3,4-Dinitrobenzoic acid (1 equiv) and tert-butanol (1.5 equiv) are heated at 80°C in benzotrifluoride with Zr(Cp)₂(CF₃SO₃)₂·THF (2 mol%).

-

Molecular sieves are added to absorb water, driving the reaction to completion.

Advantages :

Photochemical Oxidative Coupling

Visible light-promoted methods offer energy-efficient alternatives.

Trichloroisocyanuric Acid (TCCA)/DMAP System

Procedure :

-

3,4-Dinitrobenzoic acid (1 equiv) and tert-butanol (1.2 equiv) are irradiated with blue LEDs in dichloromethane using TCCA (1.5 equiv) and DMAP (10 mol%).

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalytic Efficiency | Scalability |

|---|---|---|---|---|

| H₂SO₄-Mediated | 70–85 | 80–100 | Low | High |

| Benzenesulfonyl Cl | 90–97 | <30 | High | Moderate |

| Zr-Catalyzed | 80–90 | 80 | High | High |

| Photochemical | 60–70 | 25 | Moderate | Low |

Key Takeaways :

常见问题

Q. What are the standard synthetic routes for preparing tert-butyl 3,4-dinitrobenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification of 3,4-dinitrobenzoic acid with tert-butanol. A two-step protocol is recommended:

Activation of the carboxylic acid : Convert 3,4-dinitrobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

Esterification : React the acid chloride with tert-butanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.

Optimization Tips :

Q. Which analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 8.5–9.0 ppm for nitro-substituted benzene) and tert-butyl group (singlet at δ 1.3–1.5 ppm).

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and tert-butyl carbons (δ 25–30 ppm for CH₃, δ 80–85 ppm for quaternary C).

- IR Spectroscopy : Look for ester C=O stretch (~1720 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~184).

Refer to NMR validation methods for structurally similar esters .

Advanced Research Questions

Q. How do the electronic and steric effects of the 3,4-dinitro substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing nitro groups deactivate the aromatic ring and increase the electrophilicity of the ester carbonyl, enhancing reactivity toward nucleophiles (e.g., amines, alkoxides).

- Steric Effects : The meta and para nitro groups create steric hindrance around the carbonyl, potentially slowing bulkier nucleophiles.

Experimental Design : - Compare reaction rates with analogs (e.g., tert-butyl 3-nitrobenzoate) under identical conditions.

- Use computational methods (DFT) to map electrostatic potential surfaces and quantify steric bulk.

Similar analyses are applied to nitroaromatic esters in polymer termination reactions .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for tert-butyl nitrobenzoate derivatives?

Methodological Answer:

- Reproducibility Checks :

- Purify the compound via recrystallization (e.g., ethanol/water) or sublimation.

- Validate purity via HPLC (>98% area) or elemental analysis.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions or hydrate formation.

Case Example : Catalog data for tert-butyl esters show melting point variations (e.g., 67–68°C vs. 91–93°C for structurally similar compounds), likely due to impurities or polymorphism *.

Q. What role does this compound play in polymer chemistry, and how can its efficacy as a chain-terminating agent be quantified?

Methodological Answer:

- Application : Acts as a chain terminator in cationic ring-opening polymerization (CROP) by reacting with propagating oxazoline or oxazine chains.

- Quantification :

- Use gel permeation chromatography (GPC) to measure reduction in polymer molecular weight.

- Monitor termination efficiency via ¹H NMR by tracking the disappearance of propagating end groups.

DNB esters are validated as termination agents in poly(2-ethyl-2-oxazoline) systems .

Q. What safety protocols are essential when handling this compound, given the hazards associated with nitroaromatic compounds?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition.

- Handling :

- Use fume hoods and PPE (nitrile gloves, lab coat, goggles).

- Avoid contact with reducing agents (risk of explosive reactions).

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal.

Safety guidelines align with protocols for nitrobenzoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。